4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol
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Description
4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol, also known as 4-HPA, is a synthetic compound derived from the amino acid tyrosine. It has been studied extensively in the scientific community due to its potential applications in the medical and pharmaceutical industries. 4-HPA has a unique chemical structure, which makes it attractive to researchers due to its potential therapeutic properties.
Scientific Research Applications
Biochemical Applications
- Enzyme Activity Studies: Compounds similar to 4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol have been studied for their role in enzyme reactions. For example, the enzyme 4-Hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida is crucial in the microbial degradation of phenylalanine, tyrosine, and aromatic amines. This enzyme, a flavoprotein monooxygenase, requires NADH for activity and is sensitive to heavy metal ions and thiol reagents, suggesting the involvement of -SH group(s) in its reaction (Raju, Kamath, & Vaidyanathan, 1988).
Pharmacological Research
- Drug Design and Herbicide Development: Aryl-naphthyl methanone derivatives, related to thiophene compounds, show significant promise as herbicides. Their design, synthesis, and biological evaluation reveal that some of these compounds possess preferable herbicidal activity, indicating the potential for developing novel herbicides (Fu et al., 2019).
- Antimicrobial and Antifungal Applications: Novel compounds combining thiophene with benzimidazole or 1,2,4-triazole moieties have been synthesized and show promising antibacterial and antifungal activities. These findings suggest the potential of thiophene-containing compounds in developing new antimicrobial agents (Mabkhot et al., 2017).
Materials Science
- Solar Cell Development: Small molecules containing rigidified thiophenes have been designed for use in bulk-heterojunction solar cells. These molecules demonstrate how the conjugation of the central π-bridge can influence photovoltaic performance, highlighting the role of thiophene derivatives in enhancing the efficiency of solar energy conversion (Gupta et al., 2015).
properties
IUPAC Name |
4-(3-hydroxypropylamino)-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c9-3-1-2-8-6-4-13(11,12)5-7(6)10/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQDNFWQAJOWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol |
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